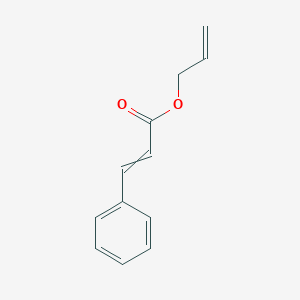![molecular formula C15H8FN2NaO3 B045421 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt CAS No. 775304-59-1](/img/structure/B45421.png)
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is known for its unique structural features, which include a fluorophenyl group and an oxadiazole ring. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Formation of the Benzoate Group: The benzoate group is formed by esterification or amidation reactions involving benzoic acid derivatives.
Industrial Production Methods
In industrial settings, the production of Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, fluorophenyl derivatives, and benzoate esters or amides.
Scientific Research Applications
Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate can be compared with other oxadiazole derivatives:
Sodium;3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Sodium;3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]benzoate:
Sodium;3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate: The presence of a methyl group alters its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate imparts unique electronic and steric characteristics, making it distinct from other similar compounds
Properties
IUPAC Name |
sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3.Na/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20;/h1-8H,(H,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAFEQDJOICDCU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)[O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN2NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
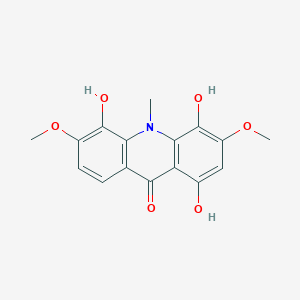
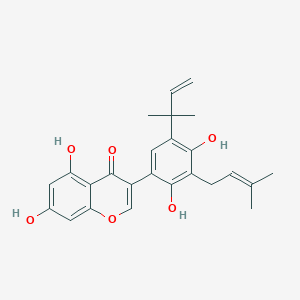
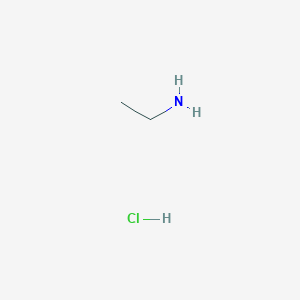
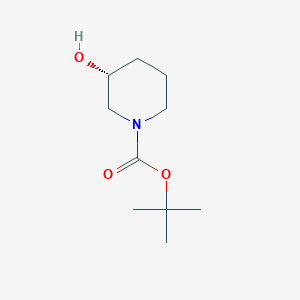


![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)
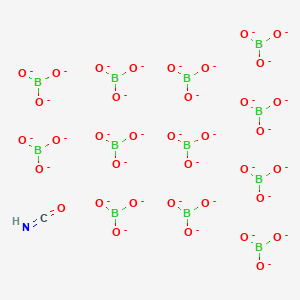
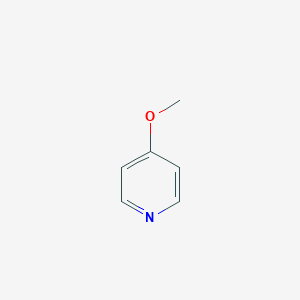
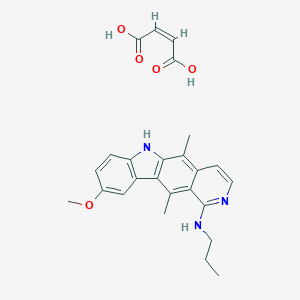
![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)

